C14H13BrO3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13BrO3 |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
5-[2-(4-bromo-4-hydroxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13BrO3/c15-14(18)5-3-10(4-6-14)1-2-11-7-12(16)9-13(17)8-11/h1-5,7-9,16-18H,6H2 |
InChI Key |
YTPPWQANPYDBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(O)Br)C=CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for C14h13bro3 and Its Analogs
Retrosynthetic Analysis of C14H13BrO3 Structural Classes
Retrosynthetic analysis is a powerful technique used in organic chemistry to plan the synthesis of a target molecule by working backward from the product to simpler, readily available starting materials. This involves identifying key disconnections within the molecular structure that correspond to known synthetic reactions in the forward direction. wikipedia.orgjournalspress.comslideshare.net
For compounds with the this compound formula, such as (R)-5-Bromo Naproxen (B1676952) or Ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate, retrosynthetic analysis would focus on cleaving bonds that can be formed efficiently.
Key Disconnections and Strategic Synthetic Transformations
In the case of (R)-5-Bromo Naproxen, a key disconnection could involve the C-C bond adjacent to the carboxylic acid group, suggesting a strategy involving the alkylation of a brominated and methoxylated naphthalene (B1677914) derivative. Another potential disconnection lies within the naphthalene ring system, considering the introduction of the bromine atom and the methoxy (B1213986) group. The carboxylic acid functionality could be envisioned as arising from the oxidation of a primary alcohol or aldehyde, or through the hydrolysis of an ester or nitrile.
For Ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate, a significant disconnection would be the ether linkage connecting the ethyl acetate (B1210297) moiety to the bromonaphthalene core. This suggests a synthetic step involving the alkylation of a bromonaphthol with an ethyl haloacetate. Another disconnection could be the C-Br bond on the naphthalene ring, indicating a bromination step on a naphthol precursor.
Strategic synthetic transformations employed in the forward synthesis would include reactions that form these key bonds. These might involve SN2 reactions for ether formation, electrophilic aromatic substitution for bromination, and reactions that build the carbon skeleton, such as alkylations or condensations. wikipedia.orgjournalspress.comreddit.com
Established Synthetic Routes to this compound and its Precursors
The synthesis of compounds with the formula this compound typically involves multi-step organic synthesis approaches. ontosight.ailumenlearning.com These routes often build the molecular core through a series of reactions, introducing functional groups and structural features sequentially.
Multi-Step Organic Synthesis Approaches
The synthesis of Ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate, an intermediate in the preparation of Naproxen, serves as an example of a multi-step approach. One reported method involves the reaction of 6-bromo-2-hydroxynaphthalene with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate in a solvent such as acetone. scispace.com The reaction mixture is typically refluxed for several hours. scispace.com After cooling and filtration, the product can be obtained by concentrating the filtrate and recrystallizing. scispace.com
Another synthesis of Ethyl 2-(6-bromonaphthalen-2-yloxy)acetate utilized 6-bromonaphthalen-2-ol, ethyl bromoacetate, and potassium carbonate in acetonitrile (B52724) under reflux conditions. googleapis.com
These examples highlight the sequential nature of building the target molecule from simpler precursors through a series of distinct reaction steps. lumenlearning.com
Condensation Reactions in this compound Synthesis
Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water, can play a role in the synthesis of this compound compounds or their precursors. ebsco.com While specific condensation reactions for the synthesis of (R)-5-Bromo Naproxen or Ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate are not explicitly detailed in all general overviews, the synthesis of the pentenone derivative (1-Penten-3-one, 1-(6-bromo-1,3-benzodioxol-5-yl)-4-methyl-) is mentioned as potentially involving condensation steps. ontosight.ai
General types of condensation reactions relevant in organic synthesis include the Aldol (B89426) condensation and the Claisen condensation, which are fundamental carbon-carbon bond forming reactions. magritek.comsigmaaldrich.comlibretexts.orglibretexts.org The Aldol condensation typically involves the reaction of an enolate with a carbonyl compound, while the Claisen condensation involves the reaction of an ester enolate with another ester. magritek.comlibretexts.org
Targeted Bromination Methodologies
The introduction of the bromine atom is a crucial step in the synthesis of brominated this compound compounds. Targeted bromination methodologies are employed to ensure the bromine is selectively placed at the desired position on the aromatic or alicyclic ring system. cymitquimica.comscitoys.com
For aromatic systems like the naphthalene core in (R)-5-Bromo Naproxen and Ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate, electrophilic aromatic substitution is a common method for bromination. Various brominating reagents can be used, and the regioselectivity is influenced by the substituents already present on the aromatic ring. Methods for aromatic bromination include using molecular bromine, N-bromosuccinimide (NBS), or other bromine-containing reagents often in the presence of a catalyst. organic-chemistry.org For example, NBS can be used for regioselective bromination of electron-rich aromatic compounds. organic-chemistry.org
Benzylic bromination, which involves bromination of a carbon atom adjacent to an aromatic ring, can also be relevant for synthesizing precursors or analogs. Reagents like N-bromosuccinimide (NBS) are commonly used for benzylic bromination, often under radical conditions. organic-chemistry.orgresearchgate.net
Alkylation and Demethylation Strategies
Alkylation reactions are essential for introducing alkyl groups into a molecule. In the context of this compound synthesis, alkylation is relevant for forming ether linkages, such as the methoxy group in (R)-5-Bromo Naproxen and the ethyl acetate moiety in Ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate. The synthesis of Ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate involves the alkylation of 6-bromo-2-hydroxynaphthalene with an ethyl haloacetate. scispace.comgoogleapis.com This is typically an SN2 reaction where the phenoxide anion of the naphthol acts as a nucleophile attacking the alkyl halide.
Demethylation strategies involve the removal of a methyl group, often from an ether or amine. While demethylation is a significant transformation in organic synthesis, particularly in the synthesis of certain drug metabolites or analogs, it is less commonly a primary step in the synthesis of the this compound structures identified unless aiming for a demethylated analog. nih.govnih.govmdpi.com However, if a synthetic route involved starting from a methylated precursor that required demethylation at a specific position, various reagents and conditions could be employed, such as strong acids, Lewis acids, or nucleophilic reagents, depending on the functional group being demethylated.
Advanced Synthetic Methodologies Applied to this compound Structural Frameworks
The construction of molecules possessing the brominated methoxynaphthalene core and the propanoic acid side chain, characteristic of brominated naproxen derivatives, often relies on sophisticated synthetic techniques. These methodologies enable the selective formation of bonds and control over molecular architecture.
Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal catalysis plays a pivotal role in modern organic synthesis, offering powerful tools for creating complex molecular structures through the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds nih.govnih.gov. This is particularly relevant for assembling the substituted naphthalene core and attaching the side chain in this compound derivatives. Reactions catalyzed by transition metals such as palladium and copper are widely utilized for these purposes nitrkl.ac.inmdpi.com. Cross-coupling reactions, including but not limited to Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are established methods for forging C-C and C-N bonds, and Ullmann-type couplings are employed for C-O and C-S bond formation nih.govmdpi.com. These methods allow for the coupling of aryl halides or pseudohalides with various nucleophiles or organometallic reagents, providing convergent routes to substituted aromatic systems like the brominated methoxynaphthalene framework found in this compound nih.govnih.govnitrkl.ac.inchemrxiv.org.
C-H Activation and Functionalization Techniques
Carbon-hydrogen (C-H) activation and functionalization techniques offer an alternative strategy for the direct transformation of C-H bonds into new C-C or C-X bonds, bypassing the need for pre-functionalized substrates mt.comcapes.gov.br. This approach can enhance synthetic efficiency and atom economy. Transition metals, including platinum, rhodium, iridium, and palladium, are commonly employed as catalysts in C-H activation processes mt.comcapes.gov.br. Directed C-H activation, utilizing a directing group on the substrate to guide the catalyst to a specific C-H bond, is a powerful strategy for achieving regioselectivity in the functionalization of complex molecules mt.com. While general discussions of C-H activation are prevalent, its specific application to the direct functionalization of the naphthalene core to introduce substituents like bromine or the methoxy group in the context of this compound would involve designing appropriate directing groups and catalytic systems to achieve the desired regiochemistry nih.govacs.orgnih.govorganic-chemistry.org.
Enantioselective Synthesis and Stereocontrol Strategies
Many biologically active molecules, including naproxen derivatives, possess chiral centers, and their biological activity can be highly dependent on their absolute configuration buchler-gmbh.comlibretexts.org. This compound compounds like (R)-5-Bromo Naproxen and (S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid contain a chiral center at the α-carbon of the propanoic acid side chain nih.govuni.lucymitquimica.com. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a desired enantiomer in excess over the other buchler-gmbh.comlibretexts.org. This is achieved through the use of chiral catalysts, ligands, or auxiliaries that create a chiral environment during the reaction, influencing the stereochemical outcome buchler-gmbh.comlibretexts.org. Strategies for stereocontrol in the synthesis of chiral molecules, including asymmetric catalysis and the use of chiral building blocks, are crucial for accessing the desired enantiomer of this compound derivatives with high enantiomeric excess nih.govnih.govchemistryviews.org. The development of methods for dual stereocontrol in asymmetric reactions further enhances the ability to control multiple chiral centers simultaneously nih.gov.
Structural Elucidation and Advanced Spectroscopic Analysis Methodologies for C14h13bro3
Application of Advanced Spectroscopic Techniques for Structural Characterization
Advanced spectroscopic techniques offer unique insights into the molecular properties of C14H13BrO3. Each method probes different aspects of the molecule, contributing vital pieces of information to the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework and identifying functional groups within a molecule. It provides information on the number and types of atoms (specifically 1H and 13C) and their connectivity based on their magnetic environments and interactions. jchps.comslideshare.net
For this compound, 1H NMR spectroscopy would reveal the different types of protons present, their relative numbers (integrals), and their coupling patterns, which indicate neighboring protons. jchps.comox.ac.uk Chemical shifts provide information about the electronic environment of the protons, suggesting the presence of aromatic, aliphatic, or protons adjacent to electronegative atoms like oxygen or bromine. jchps.comslideshare.net
13C NMR spectroscopy would show the number of unique carbon atoms and their chemical environments. slideshare.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments can further differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons, providing crucial information about the carbon skeleton. nanalysis.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) correlate protons to neighboring protons and directly attached carbons, respectively, establishing connectivity. HMBC (Heteronuclear Multiple Bond Correlation) can reveal correlations between carbons and protons separated by two or three bonds, helping to connect different parts of the molecule, including quaternary carbons. ox.ac.uk
Illustrative 1H NMR Data for a Hypothetical this compound Isomer
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Hypothetical) |
| 1.5 | 3H | Doublet | CH3 |
| 3.8 | 3H | Singlet | OCH3 |
| 7.0-8.0 | 5H | Multiplets | Aromatic H |
| 12.0 | 1H | Broad Singlet | COOH |
Illustrative 13C NMR Data for a Hypothetical this compound Isomer
| Chemical Shift (δ, ppm) | Carbon Type (from APT/DEPT) (Hypothetical) |
| 18 | CH3 |
| 56 | CH3 |
| 115-135 | Aromatic CH and C |
| 178 | C (Carbonyl) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. savemyexams.combellevuecollege.edu Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. savemyexams.comlibretexts.orgmasterorganicchemistry.com
For this compound, IR spectroscopy would be used to detect key functional groups. For instance, a strong absorption band around 1700-1750 cm-1 would indicate the presence of a carbonyl group (C=O), potentially from a carboxylic acid, ester, ketone, or aldehyde. libretexts.org A broad absorption band in the region of 2500-3300 cm-1 could suggest the presence of a hydroxyl group (O-H), characteristic of alcohols or carboxylic acids. savemyexams.comlibretexts.org Absorption bands in the 1000-1300 cm-1 region might indicate C-O stretching vibrations, consistent with ethers, alcohols, carboxylic acids, or esters. libretexts.org Aromatic C-H stretching vibrations are typically observed above 3000 cm-1, while aliphatic C-H stretches appear below 3000 cm-1. libretexts.orgmasterorganicchemistry.com The presence of a C-Br bond might be indicated by absorption in the lower fingerprint region, although these bands can be less intense and harder to assign definitively.
Illustrative IR Data for a Hypothetical this compound Isomer
| Wavenumber (cm-1) | Intensity (Hypothetical) | Possible Functional Group (Hypothetical) |
| 1710 | Strong | C=O (Carbonyl) |
| 2950 | Medium | Aliphatic C-H |
| 3050 | Weak | Aromatic C-H |
| 3200 (Broad) | Medium | O-H (Carboxylic Acid) |
| 1250 | Strong | C-O |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. slideshare.netweebly.comuomustansiriyah.edu.iq The molecular ion peak (M+) corresponds to the intact molecule that has lost an electron, and its m/z value gives the molecular weight of the compound. savemyexams.com
For this compound, the molecular weight is approximately 309.16 g/mol (based on the most abundant isotopes 12C, 1H, 79Br, 16O). The presence of bromine is clearly indicated by the characteristic isotopic pattern in the mass spectrum. Bromine has two common isotopes, 79Br and 81Br, with almost equal natural abundance (approximately 1:1 ratio). chemguide.co.uk This results in a distinctive M+2 peak with an intensity roughly equal to the molecular ion peak (M+), separated by 2 m/z units. uomustansiriyah.edu.iqchemguide.co.uk This isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.
Fragmentation analysis in MS involves the breakdown of the molecular ion into smaller fragment ions. The pattern of these fragments provides clues about the structure and connectivity of the molecule. weebly.comsavemyexams.com By analyzing the mass differences between the molecular ion and fragment ions, and between different fragment ions, it is possible to deduce the presence of certain substructures and how the molecule falls apart. weebly.com For example, loss of a methyl group (m/z 15), a carboxyl group (m/z 45), or a methoxy (B1213986) group (m/z 31) could be observed, depending on the specific isomer of this compound. weebly.com
Illustrative Mass Spectrometry Data for a Hypothetical this compound Isomer
| m/z | Relative Abundance (Hypothetical) | Possible Ion (Hypothetical) |
| 308 | ~100% | [M]+ (with 79Br) |
| 310 | ~98% | [M]+ (with 81Br) |
| 263 | High | [M - COOH]+ |
| 229 | Medium | [M - Br]+ |
| 183 | High | Fragment ion |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which is caused by electronic transitions within the molecule. shu.ac.ukbethunecollege.ac.inlibretexts.org This technique is particularly useful for detecting conjugated systems and aromatic rings, which act as chromophores and absorb strongly in the UV-Vis region. bethunecollege.ac.inlibretexts.orgelte.humsu.edu
For this compound, the presence of 14 carbon atoms and the molecular formula suggest the likelihood of aromatic rings, which would exhibit characteristic absorption bands in the UV region (typically between 200-400 nm). bethunecollege.ac.inlibretexts.org The exact position and intensity of these absorption maxima (λmax) can provide information about the type and extent of conjugation in the molecule, as well as the presence of substituents on the aromatic ring. bethunecollege.ac.inlibretexts.org Functional groups containing lone pairs of electrons (n electrons) or pi bonds (π electrons), such as carbonyl groups or ethers, can also contribute to UV-Vis absorption through n→π* or π→π* transitions. shu.ac.ukelte.hu
Illustrative UV-Vis Data for a Hypothetical this compound Isomer
| λmax (nm) | Absorbance (A) or Molar Absorptivity (ε) (Hypothetical) | Possible Electronic Transition/Chromophore (Hypothetical) |
| 230 | High | π→π* (Aromatic/Conjugated System) |
| 275 | Medium | π→π* (Aromatic Ring) |
| 320 | Low | n→π* (Carbonyl or other heteroatom) |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a substance. nih.govpsu.eduresearchgate.net CD signals are observed only for chiral molecules that contain a chromophore in a chiral environment. psu.eduresearchgate.netbitesizebio.com This makes CD spectroscopy invaluable for determining the presence of chirality and, in conjunction with other data and computational methods, the absolute configuration of chiral centers. psu.edu
Given the formula this compound, it is possible for the compound to exist as enantiomers if it contains one or more chiral centers. For example, if the structure includes a carbon atom bonded to four different groups. If a specific isomer of this compound is chiral, its CD spectrum would show positive or negative Cotton effects (differential absorption) at wavelengths corresponding to the electronic transitions of its chromophores (e.g., aromatic rings, carbonyl groups). psu.edu The shape, sign, and intensity of the CD bands provide information about the stereochemistry around the chiral centers and the conformation of the molecule. psu.edu
Illustrative CD Data for a Hypothetical Chiral this compound Isomer
| Wavelength (nm) | ΔA (Arbitrary Units) (Hypothetical) | Possible Electronic Transition/Chromophore (Hypothetical) |
| 235 | +0.05 | π→π* (Aromatic/Conjugated System) |
| 280 | -0.03 | π→π* (Aromatic Ring) |
| 325 | +0.01 | n→π* (Carbonyl) |
Raman Spectroscopy for Vibrational Fingerprinting and Chiral Discrimination
Raman spectroscopy is a vibrational spectroscopic technique that provides complementary information to IR spectroscopy. spectroscopyonline.commdpi.com It is based on the inelastic scattering of light by molecules, which results in energy shifts corresponding to molecular vibrations. mdpi.com Raman spectroscopy is particularly useful for studying nonpolar bonds and vibrations involving heavier atoms, which may be weak or absent in IR spectra. spectroscopyonline.com
For this compound, Raman spectroscopy would provide a unique vibrational fingerprint of the molecule, aiding in its identification and differentiation from other isomers. spectroscopyonline.commdpi.com Bands corresponding to vibrations of aromatic rings, C-C bonds, C-Br bonds, and carbonyl groups (if present) would be observed. The region between 300 and 1900 cm-1 is often referred to as the fingerprint region in both IR and Raman spectroscopy, containing a complex pattern of bands highly specific to each molecule. libretexts.orgspectroscopyonline.com
Enantioselective Raman spectroscopy, also known as Raman Optical Activity (ROA), is a specialized technique that can be used for chiral discrimination. americanpharmaceuticalreview.comrsc.orgresearchgate.net ROA measures the small differences in the intensity of Raman scattering for left and right circularly polarized incident light, or the degree of circular polarization in the scattered light when using linearly polarized incident light. researchgate.net For a chiral this compound isomer, ROA would provide a spectrum of positive and negative bands that are related to the molecule's absolute configuration and conformation. researchgate.net While standard Raman spectroscopy is blind to chirality, ROA specifically probes the chiral aspects of molecular vibrations. rsc.org
Illustrative Raman Data for a Hypothetical this compound Isomer
| Wavenumber (cm-1) | Relative Intensity (Hypothetical) | Possible Assignment (Hypothetical) |
| 1600 | Strong | Aromatic Ring Vibration |
| 1000 | Strong | Aromatic Ring Breathing |
| 700 | Medium | C-Br Stretch |
| 1705 | Strong | C=O Stretch |
The combined application of these advanced spectroscopic techniques provides a comprehensive dataset that allows chemists to piece together the complete structure of this compound, including its atomic connectivity, functional group arrangement, and, if applicable, its stereochemistry. The interpretation of these spectra, often aided by computational chemistry and databases of known compounds, is essential for the definitive structural elucidation of complex organic molecules.
X-ray Crystallography for this compound Single Crystal Analysis
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of molecular structure. For compounds with the formula this compound, single-crystal X-ray diffraction has been successfully applied to determine the solid-state structures of specific isomers.
One such isomer characterized by X-ray crystallography is Ethyl [(6-bromo-2-naphthyl)oxy]acetate. Studies have reported its crystal data, indicating a monoclinic crystal system with space group P21/n. scispace.com The unit cell parameters were determined as a = 4.9979 (5) Å, b = 9.3847 (7) Å, c = 27.778 (3) Å, and β = 94.857 (8)°. scispace.com The crystal structure revealed that the molecule comprises two nearly planar moieties: the bromonaphthyl group and the ethoxycarbonylmethoxy group, with a dihedral angle of approximately 79.23° between their mean planes. scispace.com Crystal packing is stabilized by weak C—H···O hydrogen bonds. scispace.com
Another isomer, rac-(9S,10R)-9-bromo-10-hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one, a brominated pyranocoumarin (B1669404), has also been subjected to single-crystal X-ray analysis. researchgate.netiucr.org This analysis confirmed its structure, showing a substituted pyranocoumarin framework. researchgate.netiucr.org The pyrano ring in this molecule adopts a distorted half-chair conformation, and its mean plane is inclined at a small angle (1.6°) to the coumarin (B35378) mean plane. researchgate.netiucr.org In the crystal lattice, molecules are linked by O—H···O hydrogen bonds, forming inversion dimers. researchgate.netiucr.org
These crystallographic studies provide definitive structural information that is invaluable for confirming structures determined by other spectroscopic methods and for understanding intermolecular interactions in the solid state.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure chemical compound. This analysis is crucial for validating the empirical formula of a synthesized or isolated compound. For compounds with the molecular formula this compound, elemental analysis confirms the presence and ratio of carbon, hydrogen, bromine, and oxygen atoms.
For Ethyl [(6-bromo-2-naphthyl)oxy]acetate, elemental analysis has been performed to validate its composition. Experimental results have shown found percentages of carbon and hydrogen that closely match the calculated values for this compound. For instance, one study reported found values of C 54.31% and H 4.19%, compared to calculated values of C 54.39% and H 4.24% for this compound. scispace.com Another report provided calculated percentages for this compound as C 54.39%, H 4.24%, Br 25.85%, and O 15.53%. acros.com Comparisons between experimental and calculated values from elemental analysis provide strong evidence supporting the proposed empirical formula of a compound.
Studies on other compounds with the this compound formula, such as those investigated via domino reaction routes, also report elemental analysis data to confirm the composition of synthesized products. rsc.orglnu.edu.cnnottingham.ac.uk These analyses, comparing calculated and found percentages of elements like carbon and hydrogen, serve as a fundamental validation step in chemical synthesis and characterization.
Hyphenated Techniques for Complex Mixture Analysis Involving this compound (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are essential tools for analyzing complex mixtures that may contain compounds with the molecular formula this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two widely used hyphenated techniques.
GC-MS is particularly effective for separating and identifying volatile or semi-volatile compounds in complex matrices. nih.govphcogj.comlibretexts.org In a GC-MS analysis, the mixture is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column. nih.govlibretexts.org As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. libretexts.org The resulting mass spectrum, which represents the mass-to-charge ratio (m/z) of the ions and their relative abundances, serves as a unique fingerprint for the compound. libretexts.org By comparing these mass spectra to spectral libraries, compounds can be identified. While specific studies detailing the GC-MS analysis of this compound isomers in complex mixtures were not prominently found in the search results, GC-MS is a suitable technique for such analysis, provided the specific this compound isomer is sufficiently volatile and thermally stable. nih.govphcogj.com
LC-MS is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it complementary to GC-MS. esogu.edu.trresearchgate.net In LC-MS, components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile liquid phase. esogu.edu.tr The separated components are then introduced into a mass spectrometer, typically via an interface that handles the transition from the liquid phase to the gas phase required for mass analysis. esogu.edu.tr LC-MS, especially LC-MS/MS (tandem mass spectrometry), offers high sensitivity and selectivity for the detection and quantification of analytes in complex biological and environmental samples. esogu.edu.trresearchgate.netwuxiapptec.com LC-MS/MS involves further fragmentation of selected ions, providing more detailed structural information and enhancing specificity. esogu.edu.trresearchgate.net Although specific applications of LC-MS for analyzing this compound within complex mixtures were not detailed in the search results, LC-MS is routinely used for the analysis of various organic compounds, including pharmaceutical intermediates and natural products, in complex matrices. esogu.edu.trresearchgate.netphcogj.com Therefore, LC-MS would be a valuable tool for the identification and quantification of this compound isomers if present in complex samples.
Both GC-MS and LC-MS, when applied to complex mixtures potentially containing this compound isomers, would involve chromatographic separation followed by mass spectrometric detection and identification. The choice between GC-MS and LC-MS would depend on the specific properties of the this compound isomer(s) of interest and the nature of the complex matrix.
Compound Names and PubChem CIDs
Derivatives, Analogs, and Structure Activity Relationship Sar Studies of C14h13bro3 Excluding Clinical Data
Design and Synthesis of C14H13BrO3 Derivatives and Analogs
The design and synthesis of derivatives and analogs related to this compound often involve incorporating a 4-bromophenacyl moiety into various molecular scaffolds, particularly heterocyclic systems. A common precursor in the synthesis of such compounds is 4-bromophenacyl bromide (C8H6Br2O) biosynth.comrsc.org. This reactive intermediate serves as a key building block for constructing more complex structures.
Synthetic strategies frequently employ cyclization reactions where 4-bromophenacyl bromide reacts with binucleophilic or polyfunctionalized compounds. For instance, it is used in reactions with thiosemicarbazones, aminopyrimidines, or pyrazole (B372694) derivatives to form fused or substituted thiazole, thiadiazole, triazole, or quinoxalinone rings bearing the 4-bromophenacyl group nih.govaphrc.orgchemmethod.comderpharmachemica.comorientjchem.orgmdpi.comresearchgate.netchemmethod.com. These reactions are typically carried out under reflux conditions in organic solvents like ethanol (B145695) or acetonitrile (B52724), often in the presence of a base such as potassium carbonate or sodium acetate (B1210297) to facilitate the reaction and neutralize acidic byproducts nih.govaphrc.orgchemmethod.comderpharmachemica.comorientjchem.orgmdpi.comresearchgate.netchemmethod.com.
In Vitro Biochemical Interactions and Enzymatic Inhibition Studies of this compound and its Analogs
In vitro studies have been conducted to investigate the biochemical interactions and potential enzymatic inhibition capabilities of compounds related to this compound and their analogs.
Receptor Binding Affinity Studies (e.g., Cannabinoid Receptors)
The search results include information about cannabinoid receptors (CB1 and CB2) and their role in biological systems researchgate.netresearchgate.netnih.gov. However, there is no evidence presented in the provided snippets to indicate that this compound or its derivatives have been evaluated for their binding affinity to cannabinoid receptors.
Microbial Inhibitory Activity of this compound Analogs
A significant area of research for compounds related to this compound, particularly those synthesized using 4-bromophenacyl bromide, is their evaluation for antimicrobial activity. These studies have revealed that many of these derivatives possess inhibitory effects against various bacteria and fungi nih.govaphrc.orgorientjchem.orgmdpi.comresearchgate.netbch.roresearchgate.netresearchgate.netorientjchem.orgderpharmachemica.comnih.gov.
1-(4-Bromophenacyl)-1,2,4-triazole has demonstrated considerable broad-spectrum antimicrobial activity. In vitro studies have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for this compound against certain bacterial strains are comparable to those of standard antibiotics like ceftriaxone (B1232239) . Furthermore, this compound has shown efficacy against various fungal species, including Candida spp., with notable activity against fluconazole-resistant strains .
Studies on synthesized derivatives incorporating the 4-bromophenacyl moiety into different heterocyclic systems have also reported promising antimicrobial profiles. For example, certain pyrazolyl benzenesulfonamide (B165840) derivatives exhibited antibacterial activity comparable to ampicillin (B1664943) against E. coli and S. aureus nih.govresearchgate.net. Thiazole derivatives synthesized from p-bromophenacyl bromide have shown distinguished antifungal activity against C. albicans and C. glabrata, alongside moderate antibacterial effects researchgate.net. Dihydropyrazolylthiazoles derived from reactions with 4-bromophenacyl bromide have also demonstrated antimicrobial properties aphrc.orgorientjchem.orgorientjchem.org. Thiouracil derivatives incorporating a bromophenacyl group displayed superior antibacterial activity against S. aureus and B. subtilis compared to amoxicillin (B794) and significant antifungal activity against C. albicans mdpi.com. Benzoxazole derivatives containing a 4-bromophenyl group have also shown activity against Candida species nih.gov.
The following table summarizes some of the reported microbial inhibitory activities:
| Compound Class | Example Organisms Tested | Activity Highlights |
| 1-(4-Bromophenacyl)-1,2,4-triazole | Escherichia coli, Staphylococcus aureus, Candida spp. | Potent antibacterial (comparable to ceftriaxone) and antifungal (against resistant Candida) activity. |
| Pyrazolyl benzenesulfonamide derivatives | Escherichia coli, Staphylococcus aureus, Candida albicans | Comparable antibacterial activity to ampicillin; generally weak antifungal activity. nih.govresearchgate.net |
| Thiazole derivatives (from p-bromophenacyl bromide) | Gram-positive and Gram-negative bacteria, Candida spp. | Distinguished antifungal activity (C. albicans, C. glabrata); moderate antibacterial activity (S. aureus, B. subtilis). researchgate.net |
| Dihydropyrazolylthiazoles (from 4-bromophenacyl bromide) | Various bacteria and fungi | Demonstrated promising antimicrobial properties. aphrc.orgorientjchem.orgorientjchem.org |
| Thiouracil derivatives (with bromophenacyl bromide) | Staphylococcus aureus, Bacillus subtilis, Candida albicans | Superior antibacterial activity (vs. amoxicillin); high antifungal activity (C. albicans). mdpi.com |
| Benzoxazole derivatives (with 4-bromophenyl group) | Candida spp. | Exhibited anti-Candida activity. nih.gov |
Structure-Activity Relationship (SAR) Analysis in Non-Clinical Contexts
Structure-Activity Relationship (SAR) analysis is crucial for understanding how modifications to the chemical structure of compounds related to this compound affect their biological activity in non-clinical settings, particularly their antimicrobial effects mdpi.com. These studies aim to identify the specific parts of the molecule that are essential for activity and how variations in these regions influence potency and spectrum.
Elucidation of Key Structural Features for Biochemical Effects
Based on SAR studies, the presence of the 4-bromophenacyl moiety appears to be a significant contributor to the antimicrobial activity observed in this class of compounds mdpi.com. The electrophilic nature of the carbonyl group and the presence of the bromine atom can facilitate interactions with biological targets, potentially through covalent modifications or non-covalent interactions like hydrogen bonding and π-π stacking .
The nature and position of the heterocyclic ring system attached to the 4-bromophenacyl group are also critical determinants of activity mdpi.combch.ro. Different heterocyclic cores (e.g., triazole, thiazole, thiadiazole) confer distinct biological profiles nih.govmdpi.combch.roresearchgate.net. Furthermore, the presence and nature of substituents on these heterocyclic rings or on the attached aryl groups can significantly modulate the antimicrobial potency and the range of susceptible microorganisms mdpi.combch.ro. For instance, studies have shown that the electronic and steric properties of substituents on the phenyl ring can influence antibacterial activity bch.ro. The systematic synthesis and testing of a series of analogs with varied substituents allow researchers to map the structural requirements for optimal activity against specific pathogens mdpi.com. These SAR studies provide valuable insights for the rational design of more potent and selective antimicrobial agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity nih.govacs.org. This approach allows for the prediction of the activity of new, untested compounds and provides insights into the structural features that are important for activity nih.gov. QSAR studies have been applied to various series of naproxen (B1676952) derivatives to understand and predict their in vitro biological activities.
For naproxen derivatives, QSAR models have been developed to correlate structural descriptors with observed biological effects, such as anti-inflammatory activity and enzyme inhibition nih.govresearchgate.net. These models utilize various molecular descriptors that capture different aspects of chemical structure, including electronic, steric, and lipophilic properties nih.gov. For instance, a QSAR study on naproxenylamino acid derivatives correlated descriptors such as BCUT_SMR_3 and vsurf_Wp6 with biological activity, suggesting the importance of certain molecular features for their observed effects nih.gov.
While a specific QSAR model for the in vitro activity of this compound was not found, the application of QSAR to other naproxen derivatives demonstrates the utility of this approach in identifying key structural parameters influencing activity within this compound class nih.govresearchgate.net. These studies often involve the evaluation of a series of analogs with systematic structural variations to build robust predictive models. The predictive power of QSAR models is assessed through statistical parameters, and validated models can guide the design of new compounds with potentially improved in vitro activity nih.govnih.gov.
Molecular Modification Strategies for Modulating In Vitro Activity
Molecular modification strategies applied to the naproxen scaffold aim to alter its physicochemical properties and interaction with biological targets, thereby modulating its in vitro activity. These strategies involve chemical transformations at different positions of the naproxen core or the incorporation of other pharmacologically active moieties.
Studies on naproxen derivatives have explored various modifications to influence in vitro biological effects. For example, the synthesis of thiourea (B124793) derivatives of naproxen involved converting the carboxyl group to a thiourea moiety, which impacted their in vitro inhibitory activity against COX-2 and 5-LOX enzymes nih.gov. Another strategy involved incorporating cinnamic acid moieties into naproxen derivatives, leading to compounds with inhibitory effects on nitric oxide (NO) production in RAW264.7 macrophage cells in vitro jst.go.jp.
The formation of amide derivatives of naproxen has also been investigated, showing in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria nih.govtandfonline.com. SAR studies on these amide derivatives indicated that the presence of halogen substituents, such as bromine and chlorine, on aromatic rings or aliphatic chains could contribute to antibacterial potential tandfonline.com. Similarly, a study on thiazolo[3,2-b]1,2,4-triazole derivatives, structurally related to NSAIDs, found that bromo derivatives generally appeared to be the most active in in vitro COX inhibition assays compared to fluoro and chloro derivatives at certain positions mdpi.com.
Further examples of molecular modifications include the synthesis of Schiff bases derived from naproxen hydrazide, which were evaluated for their in vitro antibacterial activities nih.gov. One such compound featured a 5-bromo substituent on an aromatic ring attached via a hydrazide-Schiff base linker, demonstrating that halogen substitution can be part of the structural variations explored in naproxen-based compounds nih.gov. The design and synthesis of naproxen derivatives as dual inhibitors of enzymes like lipoxygenase and α-glucosidase also involved structural modifications to the naproxen core, with SAR being established based on the nature and position of substituents researchgate.net.
Theoretical and Computational Chemistry Studies of C14h13bro3
Quantum Chemical Calculations on C14H13BrO3 Structure and Electronic Properties
Quantum chemical calculations, often based on principles like Density Functional Theory (DFT), are powerful tools used to investigate the electronic structure and properties of molecules nih.govplos.org. These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and reactivity.
Molecular Geometry Optimization and Conformation Analysis
Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface atomistica.onlinestackexchange.com. This is achieved by iteratively adjusting atomic positions to minimize the total energy atomistica.onlinestackexchange.com. Conformation analysis, a related computational technique, explores the different spatial arrangements (conformers) a molecule can adopt by rotation around single bonds and determines their relative stabilities nih.gov.
For the this compound compound identified as a brominated angular pyranocoumarin (B1669404) derivative, crystallographic studies have provided experimental insights into its solid-state conformation researchgate.netbiocrick.comresearchgate.net. The pyrano ring in this structure has been observed to adopt a distorted half-chair conformation researchgate.netbiocrick.comresearchgate.net. The mean plane of the pyrano ring is inclined at a small dihedral angle relative to the coumarin (B35378) mean plane researchgate.netbiocrick.comresearchgate.net. In the crystal lattice, molecules are linked by hydrogen bonds, forming inversion dimers and further interactions like C-H···O hydrogen bonds and π–π stacking interactions contribute to the crystal packing researchgate.net.
While specific detailed computational geometry optimizations and conformation analyses for all possible this compound isomers were not extensively detailed in the search results, quantum chemical calculations are routinely used to predict and refine such structural parameters, often showing good agreement with experimental data plos.org. For instance, DFT calculations have been used to reproduce experimental spectroscopic data, including NMR and IR, which are sensitive to molecular geometry and conformation plos.org.
Frontier Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a widely used concept in quantum chemistry to understand and predict chemical reactivity taylorandfrancis.comlibretexts.orgwikipedia.orgyoutube.com. It focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting molecules taylorandfrancis.comlibretexts.orgwikipedia.orgyoutube.com. The energy levels and spatial distribution of the HOMO and LUMO provide insights into a molecule's propensity to donate or accept electrons, thus indicating potential sites for nucleophilic or electrophilic attack libretexts.orgyoutube.com.
While direct application of FMO theory specifically to this compound isomers was not prominently featured in the search results, the principles of FMO theory are broadly applicable to organic molecules, including those with the this compound structure taylorandfrancis.comlibretexts.orgwikipedia.orgyoutube.com. For coumarin derivatives, which share a core structure with the brominated pyranocoumarin isomer of this compound, DFT calculations have been used to analyze molecular electrostatic potential (MEP) and molecular orbitals (HOMO, LUMO) to understand their electronic properties and potential reactivity mdpi.com. MEP maps can visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack mdpi.com.
The energy gap between the HOMO and LUMO (the band gap) is an important indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity taylorandfrancis.com. Computational methods can calculate these orbital energies, providing valuable data for predicting how this compound might interact with other molecules.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time uci.edujabonline.in. By applying classical mechanics principles, MD simulations can provide insights into the dynamic behavior of molecules, their interactions with a solvent or other molecules, and the conformational changes they undergo.
While specific MD simulations for this compound were not detailed in the search results, MD simulations are commonly used in conjunction with docking studies to assess the stability of ligand-protein complexes and to explore the conformational landscape of a molecule in a dynamic environment mdpi.com. For example, MD simulations have been used to determine the stability of docking poses for compounds interacting with biological targets mdpi.com. Applying MD simulations to this compound could provide information on its flexibility, how it interacts with water or lipid environments, and the stability of its complexes with potential binding partners.
Docking and Molecular Modeling Studies of this compound with Biochemical Targets (In Vitro)
Molecular docking and modeling studies are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein or enzyme (receptor), in vitro jabonline.inmdpi.comnih.govresearchgate.net. These studies aim to predict the preferred binding pose and estimate the binding affinity, providing insights into potential biological activity.
For coumarin derivatives, molecular docking studies have been conducted to examine their interactions with various biochemical targets, including enzymes and viral proteins mdpi.comresearchgate.net. These studies involve computationally placing the ligand into the binding site of the receptor and evaluating the resulting interactions based on scoring functions mdpi.comnih.govresearchgate.net. The output typically includes predicted binding energies or scores, which can be used to rank different ligands or different binding poses of the same ligand mdpi.comnih.gov.
Although specific docking studies for the this compound isomers were not extensively reported, given that one isomer is a derivative of seselin (B192379) (a coumarin) and another is related to naproxen (B1676952) (an anti-inflammatory drug), it is plausible that such studies would be conducted to explore their potential interactions with relevant biological targets, such as enzymes involved in inflammation or other disease pathways. Docking studies can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the ligand-receptor complex mdpi.comnih.gov.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various areas of chemical research, including the study of chemical compounds like this compound uci.edupreprints.orgox.ac.ukcmu.edujmlr.orgfacebook.com. These data-driven approaches can be used to build predictive models, analyze complex datasets, and accelerate the discovery process.
Predicting Reaction Outcomes and Synthetic Pathways
One significant application of AI and ML in chemistry is the prediction of chemical reaction outcomes and the planning of synthetic pathways preprints.orgneurips.ccmdpi.comprinceton.edubiorxiv.orgneurips.ccarxiv.orgarxiv.orgarxiv.orgyoutube.com. ML models can be trained on large datasets of known reactions to learn the relationships between reactants, reagents, conditions, and products neurips.ccprinceton.eduarxiv.org.
For a compound like this compound, AI and ML tools could potentially be used in several ways related to its synthesis and reactions:
Predicting Reaction Products: Given a set of reactants that could form this compound, ML models might predict the likelihood of its formation and identify potential byproducts neurips.ccneurips.ccarxiv.orgyoutube.com.
Retrosynthesis Planning: AI-powered retrosynthesis tools work backward from a target molecule (this compound in this case) to suggest possible precursor molecules and reaction steps, helping to design efficient synthetic routes preprints.orgmdpi.combiorxiv.orgarxiv.orgarxiv.org. These tools can leverage large databases of known reactions and apply learned rules or models to propose synthetic strategies preprints.orgmdpi.combiorxiv.orgarxiv.org.
Optimizing Reaction Conditions: ML can be used to predict optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield or selectivity of a reaction producing this compound preprints.org.
Predicting Reactivity: Based on the structural features of this compound, ML models trained on reactivity data might predict how it will behave in various chemical environments or with different reaction partners.
While the search results did not provide specific examples of AI/ML being applied directly to this compound, the general principles and applications discussed are relevant. The use of template-free approaches and graph-based neural networks in predicting reaction outcomes represents advancements in this field neurips.ccneurips.ccarxiv.org.
In Silico Screening for Structure-Activity Relationship Exploration
In silico screening is a computational technique used to rapidly evaluate large libraries of compounds for potential biological activity against a specific target. This approach significantly accelerates the early stages of drug discovery and chemical research by prioritizing compounds for experimental testing researchgate.netnih.govtjnpr.org. A key application of in silico screening is the exploration of Structure-Activity Relationships (SAR), which investigates how modifications to a compound's chemical structure influence its biological activity ijprems.comresearchgate.netiucr.org.
For compounds like those represented by this compound, in silico screening for SAR exploration would typically involve several computational methods. Molecular docking simulations are frequently employed to predict the binding orientation and affinity of these compounds to target proteins, such as enzymes or receptors that might be relevant based on their structural similarity to bioactive molecules like Naproxen researchgate.netnih.govijprems.combiomedres.us. By analyzing the predicted binding poses and interaction energies of different this compound isomers or hypothetical derivatives with a target, researchers can infer how specific structural features contribute to the strength and nature of the interaction.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool used in conjunction with screening. QSAR models develop mathematical relationships between molecular descriptors (numerical representations of chemical structures and properties) and observed biological activities nih.govijprems.com. For this compound and its related structures, molecular descriptors such as lipophilicity (e.g., LogP), molecular volume, surface area, electronic properties (e.g., dipole moment, HOMO-LUMO gap), and topological indices could be calculated computationally researchgate.netijprems.combiomedres.usscirp.org. These descriptors can then be correlated with any available biological data (e.g., binding affinity or inhibitory activity from experimental studies on these or closely related compounds) to build predictive models. These models can help in understanding which molecular features are crucial for activity and guide the design of new compounds with improved properties.
The application of in silico screening for SAR to this compound could involve:
Target Identification and Preparation: Identifying relevant biological targets based on the known or predicted activities of this compound isomers (e.g., cyclooxygenase enzymes for Naproxen-related structures) and preparing their 3D structures for simulations biomedres.us.
Ligand Preparation: Generating 3D structures of different this compound isomers and potential derivatives, considering different protonation states and conformations.
Molecular Docking: Performing docking simulations to predict the binding modes and affinities of the ligands to the target protein's active site or other relevant binding sites researchgate.netnih.govbiomedres.us. The output typically includes docking scores and detailed interaction analyses (hydrogen bonds, hydrophobic interactions, etc.) biomedres.usacs.org.
Molecular Dynamics Simulations: Conducting simulations to study the stability of the ligand-protein complex over time and to explore conformational changes acs.org.
QSAR Model Development: Calculating molecular descriptors for the compounds and building QSAR models to correlate structural features with biological activity, if experimental data is available nih.govijprems.com.
Research Applications of C14h13bro3 and Its Derivatives Non Prohibited
C₁₄H₁₃BrO₃ as Synthetic Intermediates in Organic Synthesis
Compounds with the C₁₄H₁₃BrO₃ framework, particularly those belonging to the brominated chalcone (B49325) family, are highly valued as intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites that allow for a wide array of chemical transformations. The core structure, featuring an α,β-unsaturated carbonyl system, is a key functional group that enables various reactions.
The synthesis of these compounds is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation. nih.govnih.gov This reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. jchemrev.com For instance, a brominated acetophenone can be reacted with a methoxy-substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the target chalcone structure. nih.govjchemrev.com The versatility of this method allows for the creation of a large library of derivatives with different substitution patterns on the aromatic rings.
Once synthesized, these chalcone derivatives serve as precursors for the synthesis of a variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry. researchgate.netacs.org The reactive α,β-unsaturated keto group is particularly susceptible to reactions like Michael addition and cycloaddition, leading to the formation of pyrazolines, isoxazoles, and pyrimidines. researchgate.netfrontiersin.org The presence of a bromine atom on one of the phenyl rings also provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck coupling, thereby expanding the molecular diversity that can be achieved from this single intermediate. google.com
Table 1: Common Synthetic Reactions Involving Brominated Chalcone Intermediates
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Claisen-Schmidt Condensation | Substituted Acetophenone, Aromatic Aldehyde, Base (e.g., NaOH) | Chalcones |
| Michael Addition | Nucleophiles (e.g., thiols, amines) | β-substituted ketones |
| Cyclocondensation | Hydrazine, Hydroxylamine | Pyrazolines, Isoxazoles |
| Bromination | Bromine, Tetrabutylammonium Tribromide (TBATB) | Dibromo derivatives |
Explorations in Materials Science for Functional Material Synthesis
The unique electronic and optical properties of molecules with the C₁₄H₁₃BrO₃ structure have attracted interest in the field of materials science. The conjugated system of the chalcone backbone, which extends across the two aromatic rings and the enone bridge, is responsible for its characteristic absorption of UV-visible light and potential for nonlinear optical (NLO) activity. nih.govresearchgate.net
Researchers have investigated brominated chalcones as components in the development of organic NLO materials. nih.gov These materials are of interest for applications in optoelectronics, such as in optical switching and frequency conversion. The presence of both electron-donating (like a methoxy (B1213986) group) and electron-withdrawing (like a bromine atom) substituents on the aromatic rings can enhance the molecular hyperpolarizability, a key factor for NLO properties. researchgate.net
Furthermore, the potential for these compounds to be incorporated into polymeric structures is an active area of research. The double bond in the chalcone backbone can undergo polymerization, or the entire molecule can be functionalized to be attached to a polymer chain. Such materials could have applications in areas like photolithography or as specialized coatings. The study of their optoelectronic properties often involves both experimental characterization and theoretical investigations using methods like density-functional theory (DFT) to predict their behavior. researchgate.net
Supramolecular Chemistry and Host-Guest Interactions Involving C₁₄H₁₃BrO₃
The arrangement of molecules in the solid state is governed by non-covalent interactions, and compounds like C₁₄H₁₃BrO₃ provide interesting case studies in supramolecular chemistry. The presence of halogen atoms, like bromine, allows for the formation of halogen bonds, a type of non-covalent interaction that can direct the assembly of molecules into well-defined crystal structures.
Crystal structure analysis of brominated chalcones has revealed the presence of various intermolecular interactions, including hydrogen bonds (if hydroxyl groups are present), C-H···O interactions, C-H···π interactions, and halogen bonds. researchgate.netresearchgate.net These interactions guide the molecules to form specific packing arrangements, such as chains, sheets, or more complex three-dimensional networks. researchgate.net Understanding these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties based on their solid-state structure.
Agricultural Chemistry Research (e.g., Potential as Pesticides or Plant Growth Regulators)
In the field of agricultural chemistry, there is a continuous search for new and effective compounds to protect crops from pests and diseases. Chalcones and their derivatives have been investigated for a range of biological activities, including antifungal, antibacterial, and insecticidal properties. acs.orgresearchgate.net
The presence of halogen atoms, such as bromine, in the chalcone structure has been shown to enhance its antimicrobial activity. nih.govfrontiersin.org Studies have demonstrated that certain brominated chalcones exhibit significant inhibitory effects against various plant pathogens, including fungi like Botrytis cinerea. nih.govresearchgate.net The α,β-unsaturated ketone moiety is believed to be crucial for this activity, as it can react with nucleophilic groups in essential biomolecules of the target organisms. acs.org
Research in this area often involves the synthesis of a series of related compounds to establish structure-activity relationships (SAR). researchgate.net By systematically varying the substituents on the aromatic rings, chemists can optimize the biological activity and selectivity of the compounds. For example, the position and nature of the halogen and other groups can significantly influence the compound's efficacy as a potential pesticide. frontiersin.orgnih.gov
Table 2: Examples of Bioactivity of Halogenated Chalcones in Agricultural Research
| Compound Type | Target Organism | Observed Effect |
|---|---|---|
| Brominated Chalcones | Botrytis cinerea (fungus) | Antifungal activity nih.gov |
| Halogenated Pyrazine-based Chalcones | Candida glabrata (fungus) | Growth inhibition nih.gov |
| Brominated Chalcones | Various bacteria and fungi | Antimicrobial activity nih.govfrontiersin.org |
Future Research Directions in C14h13bro3 Chemistry
Development of Novel and Sustainable Synthetic Methodologies for C14H13BrO3
Current synthesis of this compound compounds, such as certain 5-bromo-4-oxo-2-phenylhexanoic acid derivatives (though the formula for a compound with this name in one source is listed as C12H13BrO3, the general synthetic challenges apply to complex this compound structures) and substituted pyranocoumarins like rac-(9S,10R)-9-bromo-10-hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one, often involves multi-step organic reactions, including processes like bromination, condensation, and oxidation. Future research aims to develop more efficient, cost-effective, and environmentally benign synthetic routes. This includes exploring alternative reagents, catalysts, and reaction conditions to improve yields, reduce reaction times, and minimize waste generation, aligning with principles of green chemistry. Identifying research gaps in existing synthetic knowledge is crucial for presenting new ideas and approaches based on interpretations and comparisons of prior research.
Deeper Understanding of Complex Reaction Mechanisms and Stereoselective Pathways
The synthesis and transformations of this compound isomers, particularly those with chiral centers such as (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid ((R)-5-Bromo Naproxen), necessitate a deeper understanding of their underlying reaction mechanisms. Future research will focus on elucidating the intricate steps involved in these reactions, including transition states and intermediates. For chiral this compound compounds, developing highly stereoselective synthetic pathways is a significant area of research. This involves investigating asymmetric catalysis and reaction conditions that favor the formation of desired enantiomers or diastereomers, which is critical given that the spatial arrangement of atoms can profoundly affect a molecule's properties and biological activity. Understanding conformational isomerism and its impact on reaction mechanisms and product distribution is also a key aspect of this research direction.
Advanced Exploration of In Vitro Biochemical Functionality and Selectivity
Research into the biological activities of this compound compounds and related structures suggests promising potential. For instance, a specific pyranocoumarin (B1669404) isomer with the formula this compound has shown photobiological activity, indicating potential in photochemotherapy. Future research needs to fully elucidate the biological effects of various this compound isomers through advanced in vitro studies. This involves investigating their interactions with specific enzymes, receptors, or cellular pathways to understand their mechanisms of action at a molecular level. Exploring the selectivity of these compounds towards different biological targets is also crucial for assessing their potential as research tools or lead compounds. Studies on related compounds, such as certain 6-bromonaphthalene derivatives, have explored antimicrobial activities, suggesting potential avenues for in vitro investigation of this compound isomers with similar structural features.
Integration of Advanced Computational and Experimental Methodologies
The complexity of this compound structures and their reactions makes them ideal candidates for integrated computational and experimental studies. Future research will increasingly utilize advanced computational methods, such as quantum mechanics (QM), QM/MM, and molecular dynamics simulations, to predict molecular properties, reaction pathways, and stereoselectivity. These computational insights will guide experimental design and help rationalize observed results. The integration of these methodologies can provide a more comprehensive understanding of this compound chemistry, from predicting the conformational preferences of molecules to studying their behavior in different environments. This combined approach can accelerate the discovery and optimization of synthetic routes and the prediction of biochemical interactions.
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) for 5-bromo naproxen be reconciled?
- Methodological Answer : Re-run spectra under standardized conditions (same solvent, concentration, and instrument). Cross-reference with computational predictions (ChemDraw NMR simulation) and consult crystallographic data to confirm assignments .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Chiral HPLC Conditions | Chiralpak AD-H, 90:10 hexane:isopropanol | |
| Melting Point (rac-5-Br) | 142–144°C | |
| COX-2 IC₅₀ (S-enantiomer) | 0.8 μM (vs. 1.2 μM for R-enantiomer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
